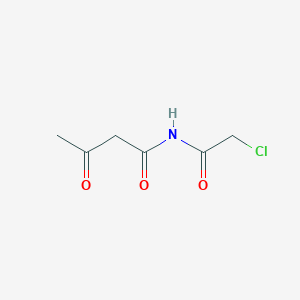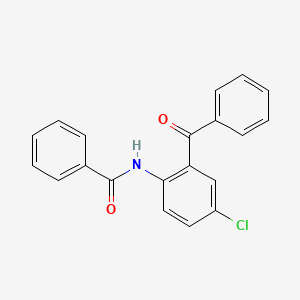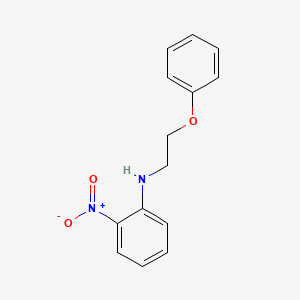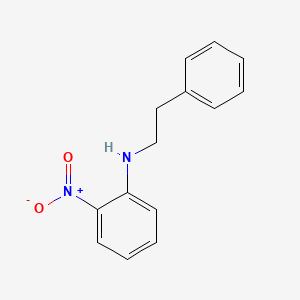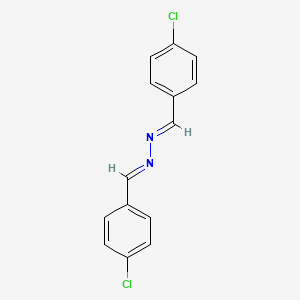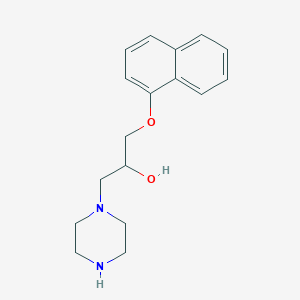
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol
Vue d'ensemble
Description
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, also known as NPPB, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a piperazine derivative that has been used as a research tool in many scientific studies.
Applications De Recherche Scientifique
Anti-Bladder Cancer Drug Application
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, identified as HUHS190, has been recognized as a promising anti-bladder cancer drug. This compound is a major human metabolite of naftopidil and exhibits selective toxicity between normal and cancer cells. It has shown broad-spectrum anti-cancer activities, especially potent inhibitory activities against bladder cancer cells. It's noteworthy for its effective suppression of tumor growth in bladder cancer models and its potential to be effective for patients post-therapy without notable side effects, unlike current clinical drugs (Shimizu et al., 2019).
Broad-spectrum Anticancer Activity
Another study highlights the synthesis of a naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, also known as HUHS1015. This compound induces cell death in a wide range of human cancer cell lines, including malignant pleural mesothelioma, lung, hepatoma, gastric, colorectal, bladder, prostate, and renal cancers. It's known to activate both necrosis and apoptosis in cancer cells, with varying mechanisms depending on the cancer type. HUHS1015 has shown effectiveness in suppressing tumor growth in mice, suggesting its potential as a new anticancer drug (Nishizaki et al., 2014).
Sigma-2 Receptor Ligand
A study on the cyclohexyl piperazine compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-piperazine, identified as a potent and selective sigma-2 receptor ligand, further elaborates on the applications of naphthalene-based piperazine compounds. This ligand's biodistribution in the mouse brain demonstrated rapid and homogenous concentration in various brain structures. This indicates its potential in neuroscientific studies, particularly for investigating sigma-2 receptors in the brain using PET imaging (Kassiou et al., 2005).
Anticonvulsant Activity
Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, closely related to the naphthalene-based piperazine structure, showed potential as anticonvulsant agents. These compounds, upon testing, demonstrated significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating their potential in epilepsy treatment (Ghareb et al., 2017).
Mécanisme D'action
Target of Action
It’s structurally similar to propranolol, a beta-blocker, suggesting it may also interact with beta-adrenergic receptors .
Mode of Action
Given its structural similarity to Propranolol, it might act as a non-selective beta blocker, inhibiting the action of epinephrine (adrenaline) and norepinephrine (noradrenaline) on these receptors, thereby decreasing heart rate, cardiac output, and blood pressure .
Biochemical Pathways
If it acts similarly to propranolol, it could affect pathways related to the cardiovascular system, such as the renin-angiotensin-aldosterone system and the sympathetic nervous system .
Pharmacokinetics
Propranolol, a structurally similar compound, is well-absorbed orally, widely distributed in the body, extensively metabolized in the liver, and excreted in the urine .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Propriétés
IUPAC Name |
1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,18,20H,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKTVHURWLQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

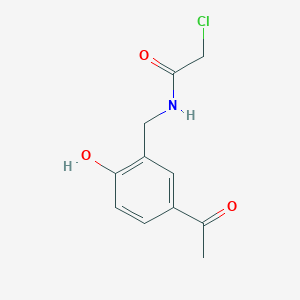

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
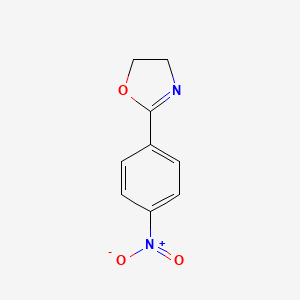
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)
![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)
![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)
